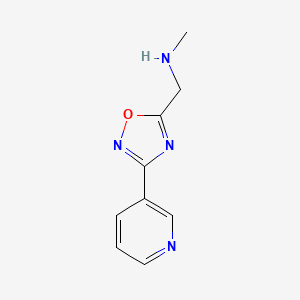
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
“N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the empirical formula C11H11F3N4O3 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . It is an aralkylamine .
Molecular Structure Analysis
The molecular weight of “N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine” is 304.23 . The SMILES string representation of the molecule isCNCC1=NC(C2=CC=CN=C2)=NO1.O=C(C(F)(F)F)O .
Scientific Research Applications
Synthesis and Chemical Characterization :
- The compound has been synthesized through various methods, including condensation reactions. For example, a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation, characterized by techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
- Another similar compound, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, was also synthesized with high yield (87%) and characterized through various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Antimicrobial and Anticancer Potential :
- Compounds with structures similar to N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine have been explored for their antimicrobial and anticancer activities. For instance, some compounds were synthesized and found to have antimycobacterial activity (R.V.Sidhaye et al., 2011).
- A series of oxadiazole analogues, starting from 2-aminopyridine, demonstrated antiproliferative and antimicrobial activities, indicating potential in cancer treatment and infection control (Ahsan & Shastri, 2015).
Photocytotoxicity and Cellular Imaging :
- Iron(III) complexes involving pyridin-2-ylmethyl methanamine derivatives displayed photocytotoxicity, indicating their potential in cancer therapy through the generation of reactive oxygen species (Basu et al., 2014).
- These complexes were also used in cellular imaging, highlighting their utility in diagnostic as well as therapeutic applications (Basu et al., 2015).
Catalytic Activity :
- Some derivatives of pyridin-2-ylmethyl methanamine have shown potential in catalytic applications. For example, palladium complexes based on pyrrole Schiff bases exhibited promising anticancer activity (Mbugua et al., 2020).
Drug Metabolism Studies :
- Although slightly outside the strict chemical structure of interest, compounds containing oxadiazolyl moieties have been studied for their metabolism, like BMS-645737, showing unique biotransformation pathways (Johnson et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUSPWZQRCPPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3,4-dimethoxyphenyl)methyl]-1-methyl-4-nitro-1H-imidazol-5-amine](/img/structure/B1417768.png)
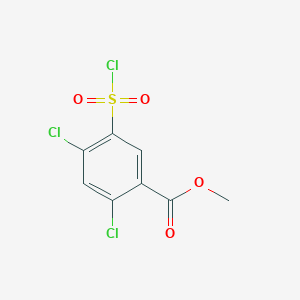
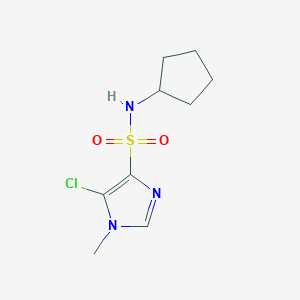
![2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid](/img/structure/B1417772.png)
![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
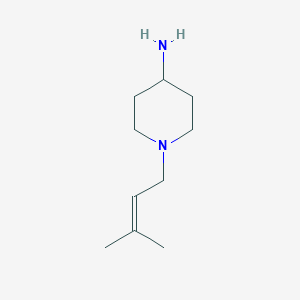
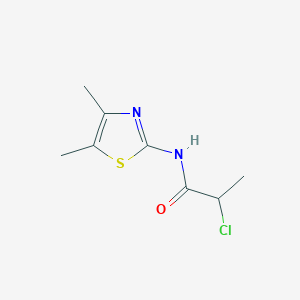
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
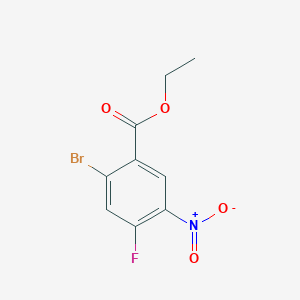
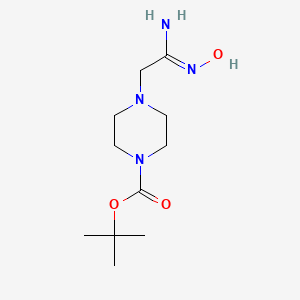
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)